2-(3,5-dioxopiperazin-1-yl)acetic Acid

Übersicht

Beschreibung

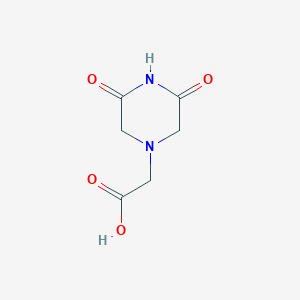

2-(3,5-dioxopiperazin-1-yl)acetic Acid is a chemical compound with the molecular formula C6H8N2O4 It is characterized by the presence of a piperazine ring with two keto groups at positions 3 and 5, and an acetic acid moiety attached to the nitrogen atom of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxopiperazin-1-yl)acetic Acid typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dioxopiperazin-1-yl)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cancer Treatment

The compound has shown promise in the treatment of several types of cancer. Research indicates that derivatives of 2-(3,5-dioxopiperazin-1-yl)acetic acid can inhibit the growth of various cancer cell lines, including:

- Sarcoma 180

- Adenocarcinoma 755

- Walker 256

- Yoshida and Lewis lung tumors

- Cloudman melanoma

- Leukemia L1210

Clinical trials have demonstrated that this compound can provide significant regression and palliation in cancer patients, particularly when used in combination with other anti-cancer agents like methotrexate, suggesting a potential synergistic effect .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the ability to cross the blood-brain barrier, making it effective against brain tumors and leukemias implanted in the central nervous system . This property is particularly valuable for treating cancers that are resistant to conventional therapies.

Antimicrobial Properties

Beyond oncology, diketopiperazines (DKPs), including derivatives of this compound, have demonstrated antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, making them candidates for further exploration in infectious disease treatment .

Non-Malignant Conditions

The application of this compound is not limited to cancer; it also shows promise in treating non-malignant proliferative diseases such as psoriasis. This broadens its therapeutic potential beyond oncology into dermatological applications .

Case Studies and Research Findings

Several studies support the applications of this compound:

- Combination Therapy Research : A study indicated that combining this compound with methotrexate resulted in enhanced anti-cancer effects in murine models of leukemia .

- In Vitro Studies : Laboratory experiments have shown that various derivatives exhibit significant cytotoxicity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Safety and Toxicity Assessments : Preliminary safety assessments suggest that the compound has an acceptable toxicity profile when administered at therapeutic doses, although further studies are necessary to establish long-term safety.

Wirkmechanismus

The mechanism of action of 2-(3,5-dioxopiperazin-1-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine derivatives: Compounds with similar piperazine ring structures.

Acetic acid derivatives: Compounds with similar acetic acid moieties.

Uniqueness

2-(3,5-dioxopiperazin-1-yl)acetic Acid is unique due to the presence of both the piperazine ring and the acetic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-(3,5-dioxopiperazin-1-yl)acetic acid (DPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

Chemical Structure and Properties

DPA is characterized by a piperazine ring with two carbonyl groups at the 3 and 5 positions, along with an acetic acid moiety. Its molecular formula is C₈H₁₀N₂O₄, and it has a molar mass of approximately 172.14 g/mol. The unique structure contributes to its biological activity, particularly in anticancer applications.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of DPA and its derivatives. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including:

- Sarcoma 180

- Adenocarcinoma 755

- Lewis lung carcinoma

- Cloudman melanoma

For instance, a study highlighted that DPA derivatives exhibit significant inhibition of metastasis in murine models of cancer, suggesting a mechanism that may involve modulation of cellular pathways responsible for tumor progression .

The biological activity of DPA is primarily attributed to its ability to interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription. Specifically, DPA has been shown to inhibit topoisomerase IIβ, leading to apoptosis in cancer cells. This mechanism is notably effective against anthracycline-induced cardiotoxicity, showcasing the compound's dual role as both an anticancer agent and a cardioprotective agent .

Case Studies and Experimental Findings

A series of experimental studies have provided insights into the efficacy of DPA in cancer treatment:

- In Vivo Studies : In animal models, administration of DPA at doses of 30 mg/kg resulted in significant reductions in tumor weight compared to control groups. For example, treated mice showed a mean tumor weight reduction of approximately 93% compared to untreated controls .

- Clinical Trials : Clinical trials have explored the use of DPA derivatives in patients with various malignancies. The results indicated promising outcomes in terms of tumor regression and improved survival rates among participants who received DPA-based treatments .

Comparative Analysis with Related Compounds

The structural diversity within the piperazine family allows for the comparison of DPA with similar compounds. Below is a table summarizing some related compounds and their unique biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid | Contains a benzyl group instead of a piperazine ring | Enhanced lipophilicity and potential CNS activity |

| 4-[2-(3,5-Dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | Contains an ethyl chain linking to another piperazine | Increased bioactivity due to structural variation |

These comparisons underscore the potential for developing more effective derivatives based on the DPA scaffold.

Future Directions

Research into DPA continues to expand, focusing on:

- Prodrug Development : Enhancing solubility and bioavailability through prodrug strategies could improve therapeutic outcomes.

- Combination Therapies : Investigating the synergistic effects of DPA with other anticancer agents may yield more effective treatment protocols.

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will help optimize its use in clinical settings.

Eigenschaften

IUPAC Name |

2-(3,5-dioxopiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-4-1-8(3-6(11)12)2-5(10)7-4/h1-3H2,(H,11,12)(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJYBACGKOHVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403323 | |

| Record name | (3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127510-13-8 | |

| Record name | (3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.